molecular formula C15H19N3O2 B15272943 Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B15272943
M. Wt: 273.33 g/mol
InChI Key: FNCXPEDGTPMAQK-UHFFFAOYSA-N
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Description

Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a dihydroimidazole moiety and a benzyl ester group. This structure confers unique physicochemical properties, such as moderate polarity due to the imidazoline ring and steric bulk from the benzyl group.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19N3O2/c19-15(20-11-12-5-2-1-3-6-12)18-10-4-7-13(18)14-16-8-9-17-14/h1-3,5-6,13H,4,7-11H2,(H,16,17)

InChI Key

FNCXPEDGTPMAQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NCCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-protected amino acid with an imidazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and signaling pathways. The compound may also interact with cellular receptors, modulating biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ primarily in substituents on the pyrrolidine nitrogen or the ester group. Below is a comparative analysis based on structural and functional features:

Substituent Variations on the Pyrrolidine Nitrogen

  • tert-Butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS EN300-740163): The tert-butyl group offers greater steric protection to the ester bond, increasing stability under acidic or basic conditions. This analog is reported with 95% purity, suggesting synthetic accessibility .

Imidazoline Ring Modifications

Research Findings and Methodological Insights

  • Structural Characterization: Crystallographic studies of similar compounds often employ the SHELX software suite for refinement and structure solution.
  • Challenges in Synthesis : The dihydroimidazole ring’s sensitivity to oxidation necessitates inert atmospheric conditions during synthesis.

Critical Analysis of Evidence Limitations

The available evidence lacks direct data on the target compound’s biological activity, spectroscopic properties, or thermodynamic parameters. The comparison relies heavily on extrapolation from structural analogs and general organic chemistry principles. Further experimental studies are required to validate these hypotheses.

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